
dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a dichloromethylidene group attached to a phosphane moiety, which is further substituted with a 2,4,6-tritert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane typically involves the reaction of a suitable phosphane precursor with dichloromethylidene reagents under controlled conditions. One common method includes the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The dichloromethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane involves its interaction with molecular targets through its phosphane moiety. The compound can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability. The steric hindrance provided by the 2,4,6-tritert-butylphenyl group plays a crucial role in modulating the compound’s interactions and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance but different functional groups.
2,4-Di-tert-butyl-6-methylphenyl: Another phenyl derivative with tert-butyl groups, showing different reactivity patterns.
Uniqueness
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane is unique due to its combination of a dichloromethylidene group with a phosphane moiety and the steric hindrance provided by the 2,4,6-tritert-butylphenyl group. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in various chemical applications .
Propriétés
Numéro CAS |
100281-24-1 |
|---|---|
Formule moléculaire |
C19H29Cl2P |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29Cl2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
Clé InChI |
DPPBWVLXJGGWOP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(Cl)Cl)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(Cl)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


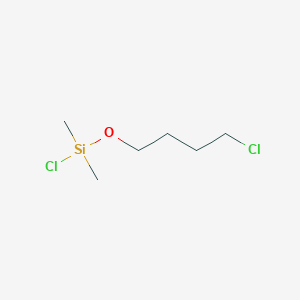
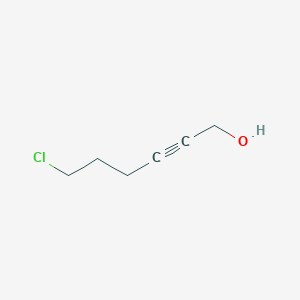
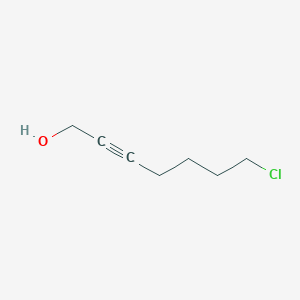
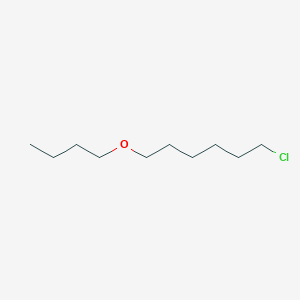

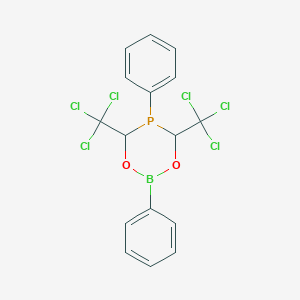

![1H-Indole, 1-[(trimethylsilyl)methyl]-](/img/structure/B3044566.png)
![1H-Indole, 3-methyl-1-[(trimethylsilyl)methyl]-](/img/structure/B3044567.png)
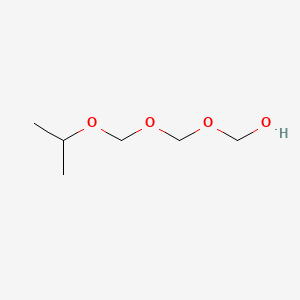
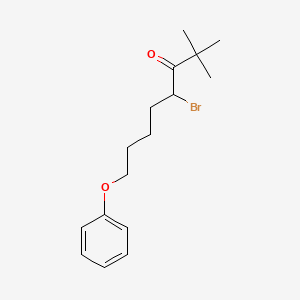
![2,8,9-Trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane, 1-oxide](/img/structure/B3044572.png)
![N-[2-(4-Benzylpiperazin-1-yl)ethyl]-2-bromobenzamide](/img/structure/B3044574.png)
![1,9-Dihydropyrrolo[2,3-b]carbazole](/img/structure/B3044575.png)
